3-[2-(Dimethylamino)cyclohexyl]-1-(2-hydroxy-1,2-diphenylethyl)thiourea
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Overview
Description
3-[2-(Dimethylamino)cyclohexyl]-1-(2-hydroxy-1,2-diphenylethyl)thiourea is a chiral thiourea catalyst. It is known for its application in asymmetric synthesis, particularly in the field of organic chemistry. The compound has a molecular formula of C23H31N3OS and a molecular weight of 397.57 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Dimethylamino)cyclohexyl]-1-(2-hydroxy-1,2-diphenylethyl)thiourea involves the reaction of 2-(Dimethylamino)cyclohexylamine with 2-hydroxy-1,2-diphenylethyl isothiocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment for purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Dimethylamino)cyclohexyl]-1-(2-hydroxy-1,2-diphenylethyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
3-[2-(Dimethylamino)cyclohexyl]-1-(2-hydroxy-1,2-diphenylethyl)thiourea has several scientific research applications:
Chemistry: Used as a chiral catalyst in asymmetric synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its chiral nature and ability to interact with biological molecules.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[2-(Dimethylamino)cyclohexyl]-1-(2-hydroxy-1,2-diphenylethyl)thiourea involves its ability to act as a chiral catalyst. The compound interacts with substrates through hydrogen bonding and other non-covalent interactions, facilitating the formation of chiral products. The molecular targets and pathways involved depend on the specific reaction and substrate being used .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(Dimethylamino)cyclohexyl]-1-(2-hydroxy-1,2-diphenylethyl)thiourea
- N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N’-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]thiourea
- 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-[(1R,2R)-2-hydroxy-1,2-diphenylethyl]thiourea
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and its ability to act as an effective chiral catalyst in asymmetric synthesis. Its structure allows for precise interactions with substrates, leading to high enantioselectivity in various chemical reactions .
Properties
Molecular Formula |
C23H31N3OS |
---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
1-[2-(dimethylamino)cyclohexyl]-3-(2-hydroxy-1,2-diphenylethyl)thiourea |
InChI |
InChI=1S/C23H31N3OS/c1-26(2)20-16-10-9-15-19(20)24-23(28)25-21(17-11-5-3-6-12-17)22(27)18-13-7-4-8-14-18/h3-8,11-14,19-22,27H,9-10,15-16H2,1-2H3,(H2,24,25,28) |
InChI Key |
BIOUFBCQNRENED-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCCC1NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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